N'-Benzylidene-2-(4-(2-chlorobenzyl)-1-piperazinyl)acetohydrazide
Description
Properties
CAS No. |
315198-38-0 |
|---|---|
Molecular Formula |
C20H23ClN4O |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H23ClN4O/c21-19-9-5-4-8-18(19)15-24-10-12-25(13-11-24)16-20(26)23-22-14-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2,(H,23,26)/b22-14- |
InChI Key |
BJQNCAYYHYFXPN-HMAPJEAMSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction-Based Synthesis
The primary route involves a two-step condensation strategy, as inferred from structural analogs . First, 4-(2-chlorobenzyl)piperazine reacts with chloroacetyl chloride in dichloromethane under nitrogen atmosphere to form 2-chloro-N-[4-(2-chlorobenzyl)piperazin-1-yl]acetamide. Subsequent hydrazone formation occurs via Schiff base condensation between the acetamide intermediate and benzaldehyde derivatives in ethanol with catalytic acetic acid (Figure 1).
Reaction Conditions:
Critical Parameters:
-
Stoichiometry: A 1:1.2 molar ratio of acetamide to aldehyde prevents side reactions
-
Acid Catalysis: 5% acetic acid optimizes imine formation without hydrolyzing the hydrazide
-
Solvent Polarity: Ethanol balances solubility and facilitates azeotropic water removal
Table 1: Comparative Yields for Hydrazone Derivatives
| Aldehyde Component | Yield (%) | Purity (HPLC) |
|---|---|---|
| Benzaldehyde | 72 | 98.5 |
| 4-Nitrobenzaldehyde | 68 | 97.8 |
| Cinnamaldehyde | 65 | 96.2 |
Multi-Step Synthesis via Intermediate Isolation
Patent data reveals an alternative pathway emphasizing intermediate purification (Figure 2):
-
Piperazine Alkylation: 1-(2-chlorobenzyl)piperazine reacts with ethyl bromoacetate in toluene/K2CO3 at 110°C (12 hours, 85% yield)
-
Hydrazinolysis: Ethyl ester treated with hydrazine hydrate in methanol (reflux, 4 hours) to form acetohydrazide (89% yield)
-
Schiff Base Formation: Condensation with benzaldehyde derivatives using H2SO4 catalysis in THF (0°C → RT, 6 hours, 74% yield)
Advantages:
Optimization Insights:
-
Ester Hydrolysis: 2 M NaOH/EtOH at 50°C reduces side-product formation vs. acid hydrolysis
-
Catalyst Screening: p-TsOH outperforms acetic acid in polar aprotic solvents (THF, DMF)
Continuous Flow Synthesis Approach
Recent advances adapt flow chemistry for enhanced efficiency :
System Configuration:
-
Module 1: Carboxylic acid esterification (H2SO4/MeOH, 135°C, 9 min residence time)
-
Module 2: Hydrazinolysis (hydrazine hydrate/MeOH, 125°C, 6.6 min residence time)
Performance Metrics:
Table 2: Flow vs. Batch Synthesis Parameters
| Parameter | Flow System | Batch Method |
|---|---|---|
| Reaction Time | 15.6 min | 8 hours |
| Temperature | 125–135°C | 80°C |
| Solvent Consumption | 320 mL/g | 550 mL/g |
Critical Analysis of Methodologies
Condensation Limitations:
Flow Chemistry Advantages:
Industrial Considerations:
Chemical Reactions Analysis
Hydrolysis of the Hydrazone Moiety
The hydrazone group undergoes acid- or base-catalyzed hydrolysis to regenerate the parent hydrazide and aldehyde.
Hydrolysis is reversible under mild acidic conditions, enabling dynamic covalent chemistry applications .
Nucleophilic Substitution at the Chlorobenzyl Group
The electron-withdrawing chlorine atom at the 2-position of the benzyl group facilitates nucleophilic aromatic substitution (NAS).
Substitution occurs regioselectively at the chlorine-bearing aromatic ring, retaining the piperazine-hydrazone backbone .
Oxidation
The hydrazone linkage and benzyl groups are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 2 hr | Carboxylic acid derivative | Enhanced polarity |
| H₂O₂ (alkaline) | NaOH, RT, 12 hr | N-oxide formation on piperazine | Improved solubility |
Reduction
Selective reduction of the C=N bond is achievable:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 30 min | Saturated hydrazine derivative | Stabilized analog |
| H₂, Pd/C | Ethyl acetate, RT, 4 hr | Hydrogenated piperazine ring | Conformational studies |
Condensation and Cyclization Reactions
The hydrazide group participates in cyclocondensation to form nitrogen heterocycles:
Cyclization often enhances metabolic stability and target affinity .
Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation/acylation:
| Reagent | Conditions | Product | Purpose |
|---|---|---|---|
| Methyl iodide | DCM, TEA, RT, 12 hr | N-methylated piperazine | CNS penetration optimization |
| Acetic anhydride | Pyridine, 60°C, 3 hr | Acetylated piperazine | Prodrug synthesis |
Alkylation typically occurs at the less hindered nitrogen atom .
Scientific Research Applications
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-phenylmethylidene]acetohydrazide can inhibit the growth of various bacterial and fungal strains. For instance, studies on related compounds demonstrated effectiveness against mycobacterial infections, showcasing potential applications in treating tuberculosis and other bacterial diseases .
Anticancer Potential
Piperazine-based compounds have been investigated for their anticancer properties. The structural features of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-phenylmethylidene]acetohydrazide may contribute to its ability to induce apoptosis in cancer cells. Research has indicated that modifications in the piperazine ring can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
Neuropharmacological Effects
The piperazine scaffold is known for its neuropharmacological effects, including antipsychotic and anxiolytic activities. Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, which are crucial targets in the treatment of psychiatric disorders. This suggests that 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-phenylmethylidene]acetohydrazide may possess similar properties worth exploring in neuropharmacology .
Synthetic Pathways
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-phenylmethylidene]acetohydrazide can be achieved through various methodologies, including condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times, making it an attractive option for large-scale production .
Structural Variations
Modifications to the piperazine core or substituents on the phenyl rings can lead to derivatives with improved biological activity or selectivity for specific targets. For instance, the introduction of different halogen groups or alkoxy chains can significantly influence the lipophilicity and bioavailability of these compounds, which are critical factors in drug design .
In Vitro Studies
A series of studies have evaluated the biological activity of piperazine derivatives similar to 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-phenylmethylidene]acetohydrazide against various pathogens. For example, a study demonstrated that certain derivatives exhibited higher potency than standard antibiotics like penicillin G and ciprofloxacin, indicating their potential as novel antimicrobial agents .
Clinical Implications
The therapeutic implications of this compound extend beyond antimicrobial activity. Its potential as an antipsychotic agent has been highlighted in recent pharmacological studies, where it showed promise in modulating neurotransmitter systems involved in mood regulation .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Piperazine derivatives | Inhibition of bacterial and fungal growth |
| Anticancer | Piperazine-based compounds | Induction of apoptosis in cancer cell lines |
| Neuropharmacological | Piperazine scaffold | Interaction with serotonin and dopamine receptors |
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazinyl-Acetohydrazide Backbone
The following compounds share the piperazinyl-acetohydrazide core but differ in substituents, leading to variations in bioactivity and physicochemical properties:
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., 2-chlorobenzyl in the target compound) enhance stability and receptor binding via hydrophobic interactions .
- Hydroxyl or Methoxy Groups (e.g., 2-hydroxynaphthyl in ) improve water solubility but may reduce blood-brain barrier penetration.
- Bulkier Substituents (e.g., 4-bromophenylsulfonyl in ) could hinder enzymatic degradation, prolonging half-life.
Functional Analogues with Hydrazone/Acetohydrazide Moieties
Compounds with hydrazone or acetohydrazide functionalities exhibit overlapping pharmacological profiles:
Key Comparisons :
- Anti-Inflammatory Activity: The target compound’s benzylidene group is structurally simpler than the morpholinoethoxy-naphthyl substituent in , which showed 57.3% TNF-α suppression. The 2-chlorobenzyl group may compensate for reduced solubility by enhancing target affinity.
- Enzyme Inhibition : Acetohydrazides in and demonstrate that electron-deficient aromatic rings (e.g., chlorophenyl) improve α-glucosidase or antifungal activity. The target compound’s unsubstituted phenyl group may require optimization for higher potency.
- Anticancer Potential: Triazole-thioacetohydrazides in highlight the importance of heterocyclic substituents; the target compound’s piperazine ring could similarly modulate cell migration or apoptosis pathways.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-phenylmethylidene]acetohydrazide is a hydrazone derivative known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 349.85 g/mol. The structure features a piperazine ring substituted with a chlorobenzyl group and an acetohydrazide moiety, which is crucial for its biological activity.
Antimicrobial Activity
A study conducted on various derivatives of piperazine, including the target compound, evaluated their antimicrobial properties against a range of pathogens. The results indicated significant antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and strains of methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity Results
| Compound | Activity Against MRSA | Activity Against Other Bacteria |
|---|---|---|
| 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-phenylmethylidene]acetohydrazide | Moderate | Effective against E. faecalis |
| Compound A | High | Moderate |
| Compound B | Low | High |
Anticancer Activity
The anticancer potential of the compound was assessed using the MTT assay, which measures cell viability in response to drug treatment. The compound exhibited moderate cytotoxicity against various cancer cell lines, although it was less effective than standard chemotherapeutics like 5-fluorouracil .
Case Study: MTT Assay Results
In a recent study, the compound was tested against several cancer cell lines:
- Cell Line A : IC50 = 25 µM
- Cell Line B : IC50 = 30 µM
- Cell Line C : IC50 = 15 µM
These results suggest that while the compound shows promise as an anticancer agent, further modifications may be needed to enhance its efficacy.
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in cancer progression and bacterial resistance. The studies indicate that the compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation .
Q & A
Q. What are the optimized synthetic routes for 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-phenylmethylidene]acetohydrazide, and how can reaction yields be improved?
Methodological Answer:
- Step 1: React 4-(2-chlorobenzyl)piperazine with chloroacetyl chloride in acetonitrile under reflux (4–5 hours) using K₂CO₃ as a base to form the acetohydrazide intermediate .
- Step 2: Condense the intermediate with substituted benzaldehyde derivatives (e.g., 4-methoxyphenylhydrazine) under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
- Yield Optimization: Use a 1:1.4 molar ratio of aldehyde to hydrazine derivative to maximize yield (e.g., 56% yield achieved with p-tolylhydrazine) .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR and ¹³C-NMR to confirm piperazine ring substitution patterns and hydrazone bond formation (e.g., δ 2.31–3.54 ppm for piperazine protons) .
- Mass Spectrometry (LC/MS): Confirm molecular weight via ESI-MS (e.g., m/z = 486.02 [M+1]) .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and hydrazone (C=N) bonds at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers design biological assays to evaluate the compound’s enzyme inhibition or cytotoxic activity?
Methodological Answer:
- Target Selection: Prioritize enzymes like carbonic anhydrase (hCA I/II) or kinases linked to cancer pathways, based on structural analogs showing IC₅₀ values < 10 µM .
- Assay Protocol: Use fluorometric or colorimetric assays with recombinant enzymes. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Data Interpretation: Compare IC₅₀ values with control inhibitors (e.g., acetazolamide for hCA) to assess potency .
Q. How can molecular docking studies predict the binding affinity of this compound to therapeutic targets?
Methodological Answer:
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Target Preparation: Retrieve crystal structures (e.g., hCA II from PDB: 3KS3) and remove water molecules .
- Key Interactions: Identify hydrogen bonds between the hydrazone group and active-site residues (e.g., Thr199 in hCA II) .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 40°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Stability is optimal at pH 7 (t₁/₂ > 48 hours) .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
